molecular formula C11H22Cl2N2 B6275706 1-(aminomethyl)adamantan-2-amine dihydrochloride CAS No. 27146-53-8

1-(aminomethyl)adamantan-2-amine dihydrochloride

Cat. No.: B6275706
CAS No.: 27146-53-8
M. Wt: 253.2
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Description

1-(aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H20N2·2HCl It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)adamantan-2-amine dihydrochloride typically involves the functionalization of the adamantane framework. One common method is the reductive amination of 1-adamantanone with formaldehyde and ammonia, followed by hydrochloric acid treatment to obtain the dihydrochloride salt . Another approach involves the reaction of 1-adamantylamine with formaldehyde and hydrogen chloride gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of N-substituted adamantylamines.

Scientific Research Applications

1-(aminomethyl)adamantan-2-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, its antiviral activity is thought to be due to the inhibition of viral replication by interfering with viral proteins. The neuroprotective effects may involve the modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Similar structure but lacks the aminomethyl group.

    2-Adamantylamine hydrochloride: Differently substituted adamantane derivative.

    Amantadine hydrochloride: Known for its antiviral and antiparkinsonian properties.

Uniqueness

1-(aminomethyl)adamantan-2-amine dihydrochloride is unique due to its dual amine functionality, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

27146-53-8

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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